

Decoding Synergistic Alliances: A Comparative Guide to Ceftazidime Combination Therapies

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Compound of Interest

Compound Name:	Ceftazidime
Cat. No.:	B8180308

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In the ongoing battle against antimicrobial resistance, the strategic combination of existing antibiotics to enhance their efficacy is a critical area of research. This guide provides an in-depth comparison of the synergistic effects of ceftazidime, a third-generation cephalosporin, with various antimicrobial compounds. The following sections detail the quantitative synergistic data, experimental methodologies, and the underlying mechanisms of action for these combinations, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Assessment of Synergy

The synergistic potential of ceftazidime in combination with other antimicrobial agents has been rigorously evaluated using in vitro models. The primary metrics for quantifying synergy are the Fractional Inhibitory Concentration Index (FICI) and the reduction in bacterial load (\log_{10} CFU/mL). A summary of key findings is presented below.

Table 1: Synergistic Activity of Ceftazidime Combinations Determined by Checkerboard Assay

Combination	Target Organism(s)	Key Findings	FICI	Reference(s)
Ceftazidime + Avibactam	Carbapenem-Resistant Enterobacteriales (CRE), Pseudomonas aeruginosa	Avibactam restores the activity of ceftazidime against many beta-lactamase-producing bacteria.	Not typically expressed as FICI; synergy is inherent in the combination drug's design.	[1][2][3]
Ceftazidime + Fosfomycin	Multidrug-Resistant Pseudomonas aeruginosa	Significant synergistic activity observed, restoring susceptibility in resistant strains.	Synergy confirmed by checkerboard analysis.	[4][5][6]
Ceftazidime + Tobramycin	Pseudomonas aeruginosa	Synergism demonstrated, especially at declining antibiotic concentrations below the MIC.	FICI of 0.37 indicated synergism with a modified macrotitration technique.	[7]
Ceftazidime + Aztreonam	Metallo-β-lactamase (MBL)-producing Carbapenem-Resistant Enterobacteriales (CRE)	Potent synergy against MBL-producing strains, where avibactam protects aztreonam from other beta-lactamases.	90.7% of 150 CRKP strains showed synergy (FICI ≤0.5).	[8]

Ceftazidime- Avibactam + Meropenem	KPC-producing Klebsiella pneumoniae	Remarkable synergistic activity, restoring susceptibility to both antibiotics.	Not explicitly stated, but synergy was confirmed in checkerboard assays.	[9]
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FICI Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Indifference/Additive; > 4 = Antagonism.[[10](#)][[11](#)][[12](#)]

Table 2: Bactericidal Activity of Ceftazidime Combinations from Time-Kill Assays

Combination	Target Organism(s)	Key Findings	Log10 CFU/mL Reduction	Reference(s)
Ceftazidime + Tobramycin	Hypermutable Pseudomonas aeruginosa	High-dose combinations provided >6 log10 initial killing and suppressed resistance.	>6	[13]
Ceftazidime- Avibactam + Fosfomycin	Multidrug- Resistant Pseudomonas aeruginosa	In a murine infection model, the combination significantly reduced bacterial load compared to monotherapy.	$\sim 2-5$ log reduction compared to stasis and control.	[4][6]
Ceftazidime- Avibactam + Amikacin or Aztreonam	Carbapenem- Resistant K. pneumoniae and MDR P. aeruginosa	Synergistic killing observed against the majority of tested strains.	≥ 2.15	[14]

Synergy in time-kill assays is generally defined as a $\geq 2\text{-log}_{10}$ decrease in CFU/mL between the combination and its most active single agent.[15]

Experimental Protocols

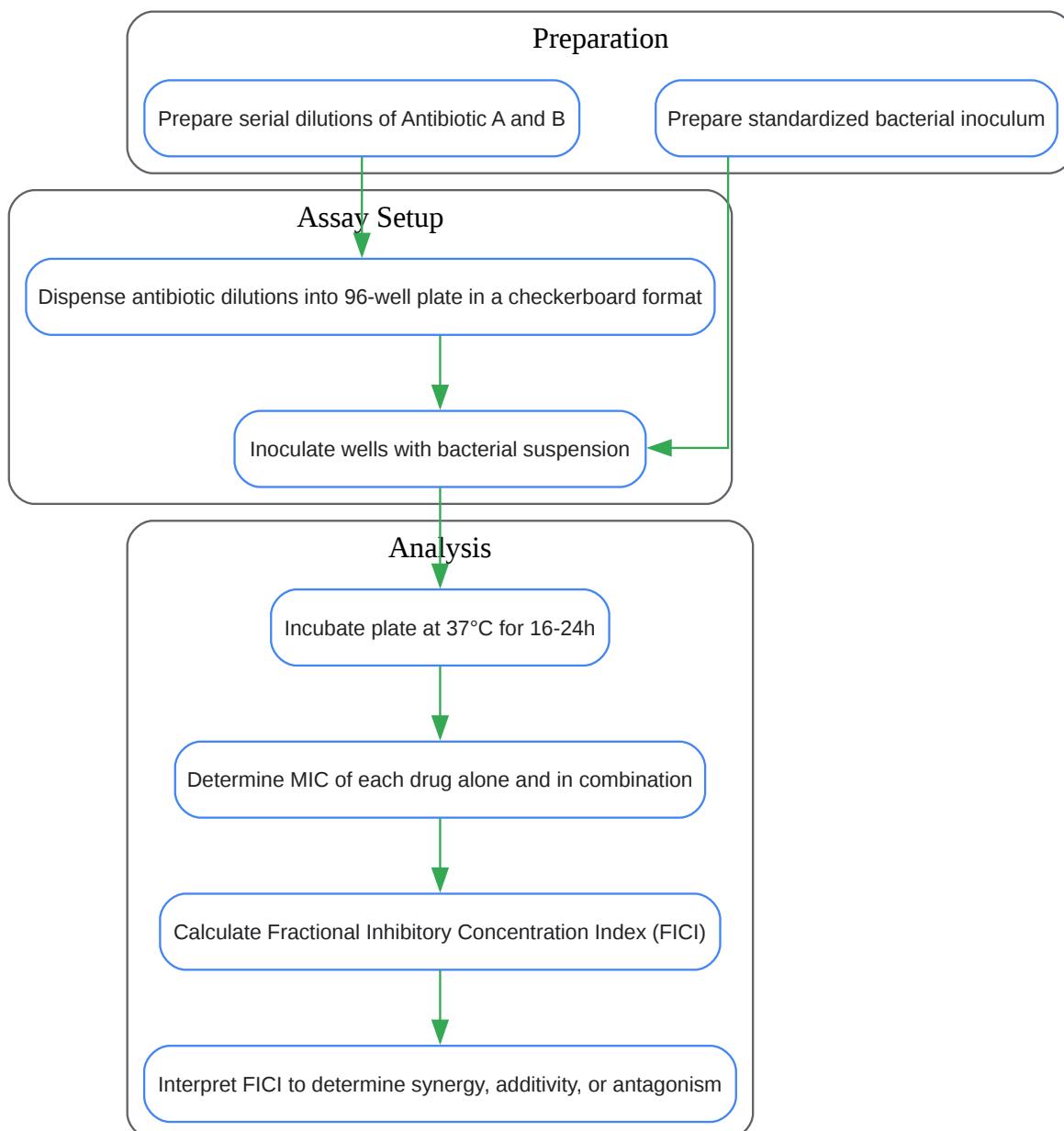
The assessment of antibiotic synergy relies on standardized and reproducible experimental protocols. The two most common *in vitro* methods are the checkerboard assay and the time-kill curve assay.

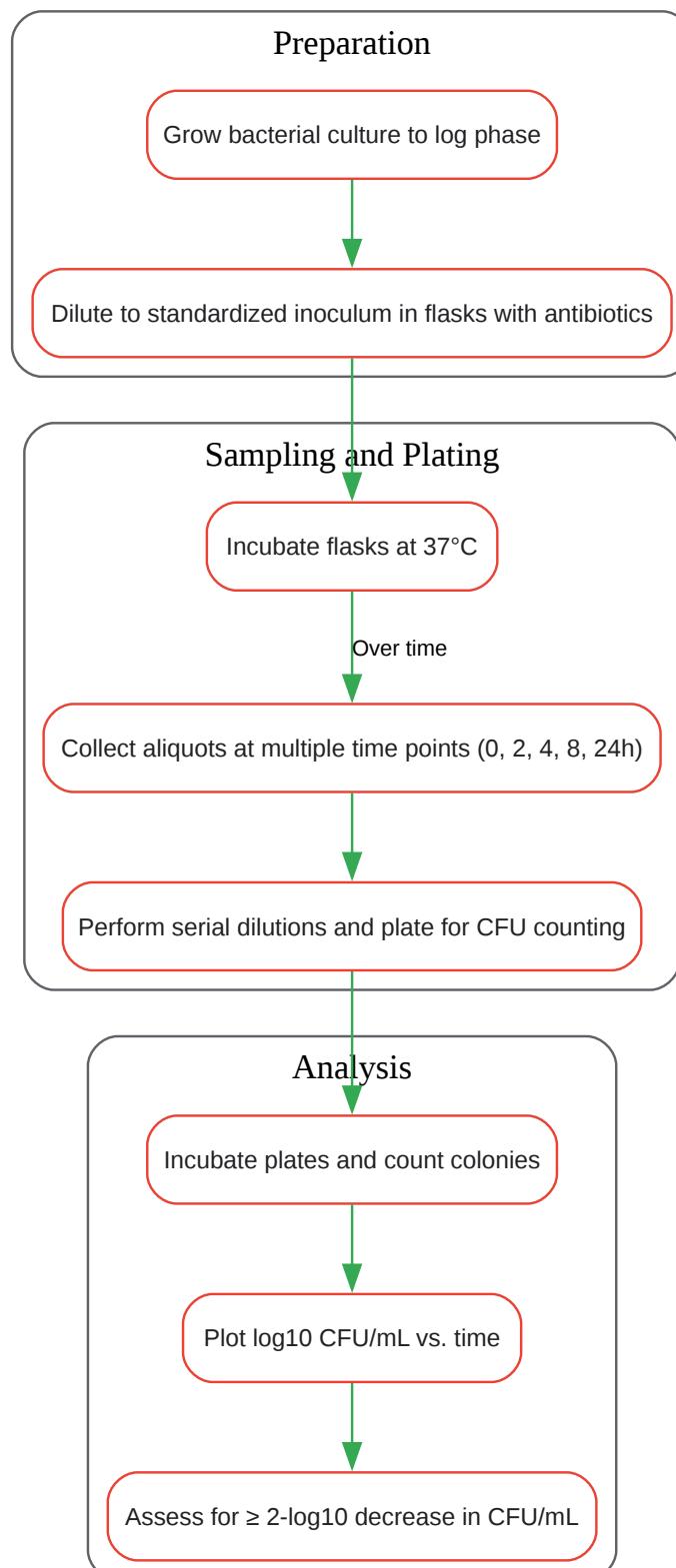
Checkerboard Assay

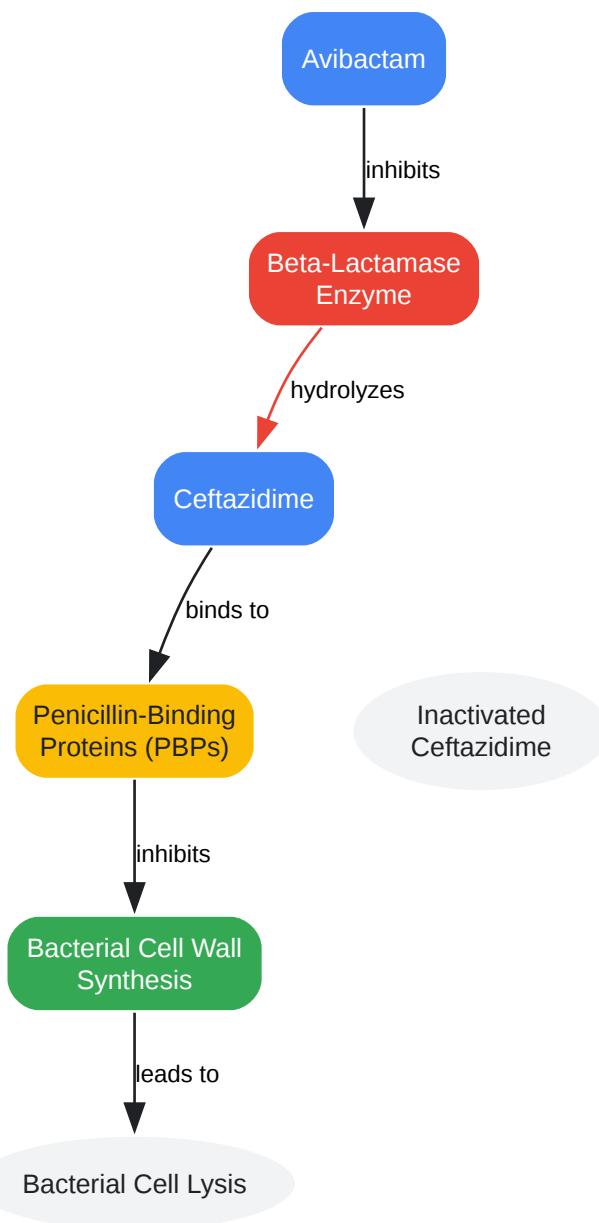
The checkerboard assay is a microdilution method used to determine the FICI.

Methodology:

- Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- Plate Setup: One antibiotic is diluted along the x-axis (columns) and the other along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each drug alone are also included.
- Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5×10^5 CFU/mL).
- Incubation: The plate is incubated at 35-37°C for 16-24 hours.
- Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity. The FICI is then calculated using the following formula: $\text{FICI} = (\text{MIC of Drug A in combination} / \text{MIC of Drug A alone}) + (\text{MIC of Drug B in combination} / \text{MIC of Drug B alone})$.[16][17][18]







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